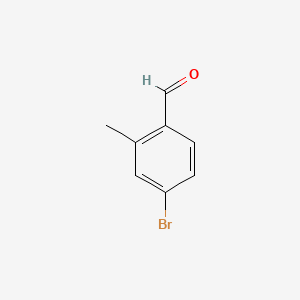

4-Bromo-2-methylbenzaldehyde

描述

Overview of Halogenated Benzaldehydes in Contemporary Organic Synthesis

Halogenated benzaldehydes are a class of compounds derived from benzaldehyde (B42025) through the substitution of one or more hydrogen atoms on the benzene (B151609) ring with halogen atoms such as fluorine, chlorine, bromine, or iodine. nih.govmdpi.com This substitution significantly alters the chemical and physical properties of the parent molecule, rendering these compounds valuable intermediates in a variety of industries. nih.govmdpi.com The introduction of a halogen atom increases the reactivity of the molecule, making halogenated benzaldehydes useful in the synthesis of pharmaceuticals, pesticides, dyes, and pigments. nih.govmdpi.com

The reactivity of halogenated benzaldehydes is influenced by the nature and position of the halogen substituent. For instance, the electron-withdrawing nature of halogens can enhance the electrophilicity of the aldehyde group, making it more susceptible to nucleophilic attack. Furthermore, the halogen atom can participate in various cross-coupling reactions, such as the Suzuki-Miyaura coupling, which are fundamental in the formation of carbon-carbon bonds in modern organic synthesis. The diverse reactivity of halogenated benzaldehydes has led to their use in the development of novel materials, including smart polymers. chemrxiv.org

Significance of Positional Isomerism in Bromomethylbenzaldehydes for Targeted Synthesis

Positional isomerism is a type of structural isomerism where compounds share the same molecular formula but differ in the position of a functional group on the carbon skeleton. solubilityofthings.comquora.com In the case of bromomethylbenzaldehydes, the relative positions of the bromo, methyl, and aldehyde groups on the benzene ring have a profound impact on the molecule's properties and reactivity. solubilityofthings.com This, in turn, dictates its suitability for specific synthetic targets.

For example, the steric hindrance and electronic effects of the substituents can influence the reaction pathways. In 4-Bromo-2-methylbenzaldehyde, the aldehyde group is ortho to the methyl group and para to the bromine atom. This specific arrangement will lead to different reactivity compared to its isomers, such as 2-bromo-4-methylbenzaldehyde (B1335389) or 3-bromo-4-methylbenzaldehyde. orgsyn.orgguidechem.com The position of the bromine atom is particularly crucial for cross-coupling reactions, as its accessibility and the electronic environment of the C-Br bond will affect the efficiency of the catalytic cycle. guidechem.com Understanding the nuances of positional isomerism allows chemists to select the appropriate isomer to achieve a desired chemical transformation and synthesize complex molecules with high precision. solubilityofthings.com

Academic Research Context and Scope for this compound

This compound serves as a valuable intermediate in various areas of academic and industrial research. guidechem.com Its unique substitution pattern makes it a useful starting material for the synthesis of a range of organic compounds. guidechem.comvwr.com Research involving this compound often focuses on its utility in the construction of heterocyclic systems and other complex molecular architectures.

The aldehyde functional group can undergo a variety of transformations, including oxidation to a carboxylic acid, reduction to an alcohol, and participation in condensation and olefination reactions. guidechem.com The bromine atom, on the other hand, provides a handle for introducing further complexity through cross-coupling reactions. guidechem.com The presence of the methyl group can also influence the regioselectivity of certain reactions.

While specific studies on this compound are part of the broader investigation into substituted benzaldehydes, its application as a building block in medicinal chemistry and materials science is an area of active interest. For instance, related brominated and hydroxylated methylbenzaldehydes have been investigated for their potential anti-inflammatory properties. nih.gov

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C8H7BrO |

| Molecular Weight | 199.04 g/mol |

| CAS Number | 24078-12-4 |

| Appearance | Yellow solid |

| Melting Point | 25 °C |

| Boiling Point | 264.6 °C at 760 mmHg |

| Purity | 98% |

| IUPAC Name | This compound |

| SMILES | CC1=C(C=C(=O)C=C1)Br |

This data is compiled from multiple sources. guidechem.comsigmaaldrich.comnih.gov

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-bromo-2-methylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrO/c1-6-4-8(9)3-2-7(6)5-10/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCBPVESMGNZMSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20543702 | |

| Record name | 4-Bromo-2-methylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20543702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24078-12-4 | |

| Record name | 4-Bromo-2-methylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20543702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-2-methylbenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Bromo 2 Methylbenzaldehyde

Precursor-Based Synthetic Routes

The generation of 4-bromo-2-methylbenzaldehyde is heavily reliant on the selection of appropriate starting materials and synthetic strategies. The two principal approaches involve the functionalization of substituted anilines and the controlled oxidation or bromination of toluene (B28343) derivatives.

Synthesis from Substituted Anilines via Diazotization-Aldehyde Conversion (e.g., Beech Aldehyde Synthesis)

A well-established method for the synthesis of aromatic aldehydes from corresponding anilines is the Beech aldehyde synthesis. nih.govmdpi.comresearchgate.net This reaction sequence involves the diazotization of a primary aromatic amine, followed by a reaction with an aldoxime in the presence of a copper salt. nih.govorgsyn.org For the synthesis of this compound, the precursor would be 4-bromo-2-methylaniline (B145978). orgsyn.org

Diazotization: 4-bromo-2-methylaniline is treated with a nitrosating agent, typically sodium nitrite (B80452) in an acidic medium (e.g., hydrochloric acid), at low temperatures (0–5 °C) to form the corresponding diazonium salt. orgsyn.orgnumberanalytics.comchemicalbook.com

Reaction with Formaldoxime (B1209246): The freshly prepared diazonium salt is then reacted with formaldoxime in the presence of a copper(II) sulfate (B86663) catalyst and a buffer such as sodium acetate (B1210297). nih.govorgsyn.org

Hydrolysis: The resulting intermediate benzaldoxime (B1666162) is subsequently hydrolyzed, often with an acid, to yield the final aldehyde product, this compound. semanticscholar.org

The mechanism of the Beech aldehyde synthesis is a complex process. The diazonium salt, a potent electrophile, is believed to react with the formaldoxime. The copper catalyst plays a crucial role in facilitating this transformation.

Optimizing the yield and purity of this compound via this route requires careful control over several reaction parameters: numberanalytics.comacs.org

Temperature Control: Maintaining a low temperature during diazotization is critical to prevent the decomposition of the unstable diazonium salt. orgsyn.orgnumberanalytics.com

pH Control: The pH of the reaction mixture during the coupling with formaldoxime is important. The use of a buffer like sodium acetate helps to maintain the optimal pH for the reaction to proceed efficiently. orgsyn.org

Reagent Purity: The purity of the starting aniline (B41778) and other reagents directly impacts the final product's purity and yield.

Reaction Time: Adequate reaction times for both the diazotization and the subsequent coupling and hydrolysis steps are necessary for the completion of the reaction. orgsyn.org

Difficulties in the diazotization of 4-bromo-2-nitroaniline (B116644) in aqueous HCl have been reported, highlighting the need for a finely divided, homogeneous suspension of the aniline hydrochloride before the addition of sodium nitrite. mdpi.comsemanticscholar.org

Several side reactions can occur during the Beech synthesis, potentially lowering the yield of the desired aldehyde. A significant side reaction is the reduction of the diazonium salt, leading to the formation of byproducts. mdpi.comsemanticscholar.org The choice of reaction conditions and the careful addition of reagents are crucial for minimizing these unwanted pathways.

Selectivity is primarily governed by the structure of the starting aniline. In the case of 4-bromo-2-methylaniline, the positions of the bromo and methyl substituents direct the formation of the corresponding aldehyde.

Detailed Mechanistic Considerations and Yield Optimization

Approaches from Toluenes and Derivatives

An alternative and often more direct approach to this compound involves the modification of toluene or its derivatives. These methods typically focus on the controlled oxidation of the benzylic methyl group or the regioselective bromination of the aromatic ring.

This strategy begins with a brominated toluene, specifically 4-bromo-2-methyltoluene (also known as 2-bromo-5-methyltoluene). The key step is the selective oxidation of the methyl group to an aldehyde functional group. Various oxidizing agents can be employed for this transformation, including:

Potassium dichromate (K₂Cr₂O₇) or potassium permanganate (B83412) (KMnO₄) in an acidic medium are powerful oxidizing agents that can convert the methyl group to a carboxylic acid if the reaction is not carefully controlled. savemyexams.com To obtain the aldehyde, milder conditions and immediate removal of the product from the reaction mixture are often necessary. savemyexams.com

N-Bromosuccinimide (NBS): Benzylic bromination of 4-bromo-2-methyltoluene with NBS, often initiated by light or a radical initiator, can yield the corresponding benzyl (B1604629) bromide. acs.org This intermediate can then be converted to the aldehyde through various methods, such as the Sommelet reaction or by hydrolysis followed by oxidation.

Aerobic Oxidation: Modern methods involve the use of catalysts and molecular oxygen for a more environmentally friendly oxidation of toluene derivatives. organic-chemistry.org For instance, photoirradiation of toluene derivatives with bromine in a water-benzotrifluoride system can yield the corresponding benzoic acid, with the reaction proceeding through a benzoyl bromide intermediate. organic-chemistry.orgd-nb.info While this method typically leads to the carboxylic acid, careful control might allow for the isolation of the aldehyde.

A general protocol for the continuous-flow visible-light-induced bromination of benzylic compounds with NBS has been developed, offering excellent selectivities and very good yields. acs.org

| Oxidation Method | Reagents | Key Considerations |

| Acidified Dichromate/Permanganate | K₂Cr₂O₇/H₂SO₄ or KMnO₄/H₂SO₄ | Strong oxidation, risk of over-oxidation to carboxylic acid. savemyexams.com |

| Benzylic Bromination/Hydrolysis | NBS, light/initiator; then hydrolysis | Two-step process, good selectivity for benzylic position. acs.org |

| Aerobic Photooxidation | Br₂, H₂O, light | Can lead to carboxylic acid, may proceed via benzoyl bromide. organic-chemistry.orgd-nb.info |

This approach starts with a substituted toluene, such as o-tolualdehyde (2-methylbenzaldehyde), and introduces the bromine atom at the desired position on the aromatic ring through electrophilic aromatic substitution. The directing effects of the existing substituents (the methyl and aldehyde groups) are crucial for achieving the correct regiochemistry. nih.gov

The aldehyde group is a deactivating, meta-directing group, while the methyl group is an activating, ortho- and para-directing group. In o-tolualdehyde, the para-position to the activating methyl group is also the meta-position to the deactivating aldehyde group. This alignment of directing effects favors the bromination at the 4-position.

Common brominating agents for this reaction include:

Bromine (Br₂) in the presence of a Lewis acid catalyst like iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃).

N-Bromosuccinimide (NBS) with a catalyst.

The reaction is typically carried out in a solvent like dichloromethane (B109758) or acetic acid at controlled temperatures. Theoretical studies using ab initio calculations have shown that for substrates with π-donor substituents, para-selectivity is generally favored over ortho- and meta-selectivity. nih.govsmolecule.com Zeolite-based catalysts can also enhance regioselectivity by creating a constrained environment that favors the formation of the para-adduct. smolecule.com

| Brominating Agent | Catalyst | Solvent | Approximate Yield |

| Br₂ | FeCl₃ | Dichloromethane | 65-72% |

| NBS | AlCl₃ | Dichloromethane | 78-85% |

Controlled Benzylic Oxidation of Brominated Toluenes

Utilization of Weinreb Amides in Functionalized Benzaldehyde (B42025) Synthesis

The synthesis of ketones and aldehydes using organometallic reagents can be challenging due to the high reactivity of the intermediate carbonyl compounds, which often leads to over-addition and the formation of tertiary alcohols. mychemblog.comorganicchemistrydata.org N-methoxy-N-methyl amides, commonly known as Weinreb-Nahm amides or simply Weinreb amides, provide a robust solution to this problem. mychemblog.comwikipedia.org First reported by Steven M. Weinreb and Steven Nahm in 1981, this method involves the reaction of a carboxylic acid derivative with N,O-dimethylhydroxylamine. wikipedia.orgorientjchem.org

The resulting Weinreb amide exhibits unique reactivity. numberanalytics.com When a nucleophile, such as an organometallic reagent or a hydride source, adds to the Weinreb amide, it forms a stable five-membered cyclic tetrahedral intermediate. mychemblog.comorganicchemistrydata.org This intermediate is stabilized by chelation and is resistant to collapse until an aqueous workup is performed. wikipedia.org This stability prevents the common issue of over-addition, allowing for the controlled synthesis of aldehydes or ketones in high yields. mychemblog.comwikipedia.org The versatility of Weinreb amides makes them invaluable intermediates in the synthesis of complex molecules, including a wide array of functionalized benzaldehydes. numberanalytics.comacs.org

One-Pot Reduction/Cross-Coupling Strategies for Aldehyde Generation

A significant advancement in the use of Weinreb amides is the development of one-pot procedures that combine reduction and cross-coupling reactions. acs.orgnih.gov This strategy allows for the efficient synthesis of substituted benzaldehydes from bromo-substituted Weinreb amides without isolating the sensitive aldehyde intermediate. The process begins with the reduction of the Weinreb amide using a hydride source like diisobutylaluminum hydride (DIBAL-H). acs.orgnih.gov This reduction forms a stable aluminum hemiaminal intermediate, which effectively acts as a "masked aldehyde". acs.orgnih.gov

This stable intermediate can then undergo a subsequent palladium-catalyzed cross-coupling reaction with an organometallic reagent in the same reaction vessel. acs.orgnih.gov This method provides a powerful platform for introducing a variety of substituents onto the benzaldehyde scaffold. The entire sequence—reduction followed by cross-coupling—occurs under mild conditions, offering a modular and efficient route to diverse aldehyde building blocks. nih.govrsc.org

A study demonstrated this one-pot strategy by first reducing a bromo-substituted Weinreb amide with DIBAL-H at 0 °C in toluene. semanticscholar.org Following the reduction, a pre-oxidized palladium catalyst and an organolithium reagent were added, leading to the formation of the cross-coupled benzaldehyde product. nih.govsemanticscholar.org

Table 1: One-Pot Reduction/Cross-Coupling of a Weinreb Amide nih.govsemanticscholar.org

| Entry | Organolithium Reagent | Product | Yield (%) |

|---|---|---|---|

| 1 | Phenyllithium | [1,1'-biphenyl]-4-carbaldehyde | 75 |

| 2 | 2-Furyllithium | 4-(furan-2-yl)benzaldehyde | 77 |

| 3 | Ferrocenyllithium | 4-(ferrocenyl)benzaldehyde | 10 |

| 4 | Methyllithium | 4-methylbenzaldehyde | 49 |

Reaction Conditions: Weinreb amide (0.5 mmol), DIBAL-H (1.0 eq.), pre-oxidized Pd[P(tBu)3]2 (5 mol %), organolithium reagent (1.5 eq.) in toluene. nih.govsemanticscholar.org

Exploration of Organometallic Reagents in Weinreb Amide Chemistry

The utility of Weinreb amides is significantly enhanced by their compatibility with a wide range of organometallic reagents, including organolithium compounds and Grignard reagents. orientjchem.orgnumberanalytics.com These reagents are crucial for the carbon-carbon bond-forming step that introduces new functional groups. organicchemistrydata.org In the context of one-pot reduction/cross-coupling strategies, organolithium reagents have been shown to be particularly effective coupling partners. acs.orgnih.gov

The scope of accessible benzaldehydes has been expanded by employing various organolithium reagents. For instance, aryl, heteroaryl, and alkyl fragments can be successfully introduced. nih.gov The reaction of the intermediate aluminum aminal with methyllithium, ethyllithium, and even cyclopropyl (B3062369) lithium has been demonstrated, showcasing the method's versatility for incorporating medicinally relevant motifs. nih.gov While meta-bromo and methoxy-substituted Weinreb amides react efficiently, steric hindrance from multiple ortho-substituents can lower the stability of the aluminum intermediate and reduce the reaction yield. acs.orgnih.gov

Halogenation Strategies for Benzaldehyde Derivatives

Bromoarenes are critical building blocks in the pharmaceutical and agrochemical industries, making their synthesis a widely studied area of organic chemistry. wku.edu The introduction of a bromine atom onto a benzaldehyde derivative, such as in the synthesis of this compound, requires careful consideration of halogenation techniques and the directing effects of the existing substituents.

Direct Aromatic Bromination Techniques and Regioselectivity

The most direct method for synthesizing this compound is through the electrophilic aromatic bromination of 2-methylbenzaldehyde (B42018). The outcome of this reaction is governed by the regioselectivity, which is dictated by the electronic properties of the substituents on the aromatic ring. The aldehyde group (-CHO) is a deactivating, meta-directing group due to its electron-withdrawing nature. Conversely, the methyl group (-CH₃) is an activating, ortho-, para-directing group.

In the case of 2-methylbenzaldehyde, the two substituents work in concert to direct the incoming electrophile (bromine). The activating methyl group strongly directs bromination to its ortho and para positions. The position para to the methyl group is also the position meta to the deactivating aldehyde group. This alignment of directing effects makes the C4 position the most electronically favorable site for electrophilic attack, leading to the selective formation of this compound. Resonance theory is a widely used model to predict this regiospecificity. wku.edu

Common brominating agents for this transformation include molecular bromine (Br₂) or N-bromosuccinimide (NBS), often in the presence of a Lewis acid catalyst like iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃) to enhance the electrophilicity of the bromine.

Table 2: Direct Bromination of 2-Methylbenzaldehyde

| Brominating Agent | Catalyst | Yield (%) | Purity (%) |

|---|---|---|---|

| Br₂ | FeCl₃ | 65–72 | 95 |

| NBS | AlCl₃ | 78–85 | 98 |

Reaction Conditions: 0–25°C in a solvent like dichloromethane or acetic acid for 4–12 hours.

Catalytic Bromination Methods for Substituted Benzaldehydes

To improve the efficiency and selectivity of bromination, various catalytic methods have been developed. For activated aromatic systems, catalysts may not always be necessary, but for deactivated or moderately activated rings, they play a crucial role. Ceric ammonium (B1175870) nitrate (B79036) (CAN) in combination with silica (B1680970) gel has been reported as an effective catalyst for the bromination of various substituted aromatic aldehydes with molecular bromine at room temperature. researchgate.netjst.go.jp

Palladium-catalyzed C-H activation offers a modern approach to regioselective halogenation. For instance, by converting the aldehyde to an O-methyloxime, which acts as a directing group, palladium catalysis can selectively achieve ortho-bromination. acs.org While this directs the bromine to a different position than required for this compound, it illustrates the power of catalytic methods in controlling regioselectivity. Another approach involves using transition metal-modified MFI molecular sieves to catalyze the oxidation of toluene compounds in the presence of a bromine initiator to produce aromatic aldehydes. google.com

Solvent Effects on Halogenation Pathways

The choice of solvent can have a profound impact on the regioselectivity and rate of aromatic bromination reactions. wku.edumanac-inc.co.jp The polarity of the solvent is a key factor. thieme-connect.com Studies on the bromination of meta-substituted anilines with N-bromosuccinimide (NBS) have shown that the regioselectivity is markedly dependent on the solvent's polarity. thieme-connect.com In polar solvents like DMF or DMSO, the reaction is highly selective, whereas less polar solvents can lead to mixtures of isomers. thieme-connect.com

This solvent dependency arises from the solvent's ability to stabilize charged intermediates, such as the sigma complex (Wheland intermediate), formed during electrophilic aromatic substitution. thieme-connect.com For the bromination of aromatic compounds, solvents such as acetonitrile, acetone, and even sulfuric acid have been investigated. wku.edumanac-inc.co.jp Sulfuric acid, for example, can be used as a solvent to achieve bromination of aromatic rings that are deactivated by strong electron-withdrawing groups. manac-inc.co.jp The solvent can also influence the nature of the brominating species itself, altering its reactivity and selectivity. manac-inc.co.jpthieme-connect.com Therefore, careful selection of the solvent is a critical parameter for optimizing the synthesis of specifically substituted benzaldehydes like this compound.

Green Chemistry Principles in this compound Synthesis

Development of Environmentally Benign Synthetic Protocols

The synthesis of this compound is increasingly guided by the principles of green chemistry, which prioritize the reduction of hazardous substances and the use of sustainable methods. Traditional synthetic routes often involve harsh conditions and toxic reagents, prompting the development of more environmentally friendly protocols.

A key focus has been the selective oxidation of the methyl group of 4-bromo-2-methyltoluene. Modern approaches are moving away from stoichiometric heavy-metal oxidants towards catalytic systems that use molecular oxygen as the primary oxidant. These methods are inherently safer and cleaner. One promising development is the use of visible-light-driven photocatalysis. mdpi.com For instance, photocatalytic systems can achieve the selective oxidation of toluene derivatives to their corresponding aldehydes under exceptionally mild conditions. ebi.ac.ukresearchgate.net This is accomplished by using photocatalysts that can efficiently harness light energy to drive the desired chemical transformation, minimizing the need for high temperatures and harsh reagents. mdpi.comacs.org

Another significant advancement is the development of metal-free oxidation protocols. These systems often employ organocatalysts, which are small organic molecules, to catalyze the reaction. nih.govsemanticscholar.org For example, reactions using N-hydroxyphthalimide have been shown to be effective for the oxidation of similar substrates without the need for bromine additives and under milder temperature conditions. mdpi.com Furthermore, innovative solvent-free techniques, such as grinding reactants together using a mortar and pestle, have been successfully applied to the synthesis of related aldehyde derivatives, offering a high-yield, atom-economical, and waste-minimizing alternative to traditional solvent-based reactions. beilstein-journals.orgscirp.orgresearchgate.net

Minimizing Waste Production and Solvent Usage

A core tenet of green chemistry is the minimization of waste, a goal addressed through improved atom economy, solvent recycling, and the use of safer solvents. In the synthesis of this compound and related compounds, significant strides have been made to reduce the environmental footprint.

The adoption of catalytic oxidation processes for toluene derivatives is a prime example of waste reduction. In these systems, solvents such as acetic acid can be recovered and recycled with high efficiency, often exceeding 95%. mdpi.com This dramatically reduces the volume of solvent waste generated. Moreover, the development of protocols that utilize environmentally benign solvents like water, ethanol (B145695), or deep eutectic solvents (DESs) further enhances the sustainability of the synthesis. mobt3ath.comresearchgate.nettandfonline.com Deep eutectic solvents, which are mixtures of hydrogen bond donors and acceptors, are particularly attractive due to their low toxicity, biodegradability, and recyclability. researchgate.net

Solvent-free reaction conditions represent an ideal scenario for waste minimization. researchgate.netbeilstein-journals.org Techniques such as grinding solid reactants have proven effective for related aldehyde syntheses, completely eliminating the need for a reaction solvent and simplifying product isolation. scirp.orgresearchgate.net These methods often result in high atom economy, meaning a larger proportion of the atoms from the reactants are incorporated into the final product, with water being the only byproduct in some cases. scirp.orgresearchgate.net

The table below contrasts traditional synthetic methods with greener alternatives, highlighting the improvements in solvent usage and waste generation.

| Feature | Traditional Method (e.g., Stoichiometric Oxidation) | Green Protocol (e.g., Catalytic/Solvent-Free) | Source(s) |

| Solvent | Often uses hazardous/chlorinated solvents (e.g., CCl₄). | Utilizes recyclable solvents (acetic acid), green solvents (water, ethanol), or is solvent-free. | mobt3ath.comresearchgate.nettandfonline.com |

| Waste | Generates significant stoichiometric inorganic waste (e.g., heavy metal salts). | Produces minimal waste; byproducts are often benign (e.g., water); catalysts and solvents are recycled. | mdpi.comscirp.orgresearchgate.net |

| Atom Economy | Generally lower due to the use of excess reagents and formation of byproducts. | High atom economy, especially in solvent-free and multicomponent reactions. | beilstein-journals.orgscirp.org |

| Energy Use | Often requires high temperatures and prolonged reaction times. | Can operate at lower temperatures and shorter times, especially with photocatalysis or microwave irradiation. | mdpi.comscirp.orgresearchgate.net |

By focusing on these principles, the chemical industry can significantly reduce the environmental impact associated with the production of this compound. sciencenet.cn

Catalyst Design for Sustainable Production

The design of efficient, robust, and recyclable catalysts is fundamental to the green synthesis of this compound. Sustainable catalysts are designed to be non-toxic, highly active, and easily separable from the reaction mixture, allowing for their reuse over multiple cycles.

Heterogeneous catalysts, where the catalyst is in a different phase from the reactants, are particularly advantageous for sustainable production. An example includes copper oxide nanoparticles supported on activated carbon (CuO@C), which have been used for synthesizing related heterocyclic compounds from 2-bromobenzaldehydes in a green solvent. acs.org Similarly, silica-supported organocatalysts, such as those based on (S)-proline derivatives, offer a reusable solid-phase system that reduces solvent usage and simplifies product purification. researchgate.net Another innovative approach involves the use of fibrous nano-silica (KCC-1) functionalized with sulfonic acid groups (KCC-1/Pr-SO3H), which serves as a highly efficient and recyclable nanocatalyst in green solvents like ethanol for reactions involving substituted benzaldehydes. tandfonline.com

Photocatalysis represents another frontier in sustainable catalyst design. Acridinium ions, for example, have been employed as effective metal-free photoredox catalysts for the oxygenation of toluene derivatives under visible light. acs.org These organocatalysts can facilitate electron transfer reactions to activate substrates under mild conditions. semanticscholar.org

The development of catalysts that function efficiently in green media is also a key area of research. Deep eutectic solvents (DESs) can themselves act as catalysts or as media for other catalysts, enhancing reaction rates and simplifying work-up procedures. researchgate.net The table below summarizes various sustainable catalyst systems applicable to the synthesis of or reactions involving substituted benzaldehydes.

| Catalyst System | Catalyst Type | Key Advantages | Relevant Application/Reaction | Source(s) |

| CuO@C Nanoparticles | Heterogeneous | Recyclable, ligand-free, operates in green solvents (PEG-400). | Synthesis of quinazolines from 2-bromobenzaldehydes. | acs.org |

| KCC-1/Pr-SO₃H | Heterogeneous Nanocatalyst | High efficiency, recyclable (up to 7 times), works in green solvents (ethanol). | One-pot synthesis of dihydroquinazolinones from bromo-substituted benzaldehydes. | tandfonline.com |

| Silica-Supported Prolinamide | Heterogeneous Organocatalyst | Reusable, reduces solvent usage, simple work-up. | Asymmetric aldol (B89426) reactions involving substituted benzaldehydes. | researchgate.net |

| Acridinium Ions | Homogeneous Photoredox Organocatalyst | Metal-free, uses visible light, mild conditions. | Photocatalytic oxygenation of toluene derivatives. | acs.org |

| Choline Chloride/Urea | Deep Eutectic Solvent (DES) | Green, recyclable medium and catalyst, often room temperature. | Synthesis of 2-amino-4H-chromene derivatives from 4-bromobenzaldehyde (B125591). | researchgate.net |

These advanced catalytic strategies are crucial for developing economically viable and environmentally responsible manufacturing processes for this compound.

Chemical Reactivity and Transformation Pathways of 4 Bromo 2 Methylbenzaldehyde

Reactions Involving the Aldehyde Moiety

The carbonyl group (C=O) in the aldehyde is highly polarized, with the carbon atom being electrophilic and the oxygen atom being nucleophilic. This polarity is the basis for a variety of addition and condensation reactions. ncert.nic.in Aldehydes are generally more reactive in nucleophilic addition reactions than ketones due to less steric hindrance and electronic factors. ncert.nic.in

Nucleophiles readily attack the electrophilic carbon of the aldehyde group, leading to the formation of a tetrahedral intermediate which is then typically protonated. ncert.nic.in A common example is the formation of alcohols through the addition of hydride reagents or organometallic reagents.

Addition of Hydride Reagents: Reagents like sodium borohydride (B1222165) (NaBH₄) can reduce 4-bromo-2-methylbenzaldehyde to the corresponding primary alcohol, 4-bromo-2-methylbenzyl alcohol. libretexts.org The reaction proceeds via the nucleophilic addition of a hydride ion (:H⁻) to the carbonyl carbon. libretexts.org

Addition of Grignard Reagents: Grignard reagents (RMgX) add to the aldehyde to form secondary alcohols. libretexts.org The reaction begins with the complexation of the magnesium ion to the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon. Subsequent nucleophilic attack by the carbanion (R:⁻) and protonation of the resulting magnesium alkoxide intermediate yields the alcohol. libretexts.org

| Reagent Type | Example Reagent | Product Type |

| Hydride Reagent | Sodium Borohydride (NaBH₄) | Primary Alcohol |

| Organometallic | Grignard Reagent (RMgX) | Secondary Alcohol |

Condensation reactions of this compound involve nucleophilic addition followed by the elimination of a small molecule, typically water. A prominent example is the reaction with primary amines to form Schiff bases (imines). smolecule.comscispace.com This reaction involves the initial formation of a carbinolamine intermediate, which then dehydrates to form the C=N double bond of the imine. scispace.com These reactions are fundamental in the synthesis of ligands for metal complexes and various biologically active compounds. smolecule.comresearchgate.net For instance, Schiff bases can be synthesized by refluxing an ethanolic solution of the aldehyde with a primary amine, sometimes with a catalytic amount of acid. researchgate.net

The aldehyde group of this compound can be readily oxidized to form the corresponding carboxylic acid, 4-bromo-2-methylbenzoic acid. This transformation can be achieved using various oxidizing agents. It has been noted that the compound may oxidize to the corresponding benzoic acid upon standing in air. ambeed.com Specific catalytic systems, such as tert-butyl hydroperoxide (TBHP) in the presence of ebselen, have been shown to be highly effective for the chemoselective oxidation of aromatic aldehydes to arenecarboxylic acids. researchgate.net

| Oxidizing Agent/Condition | Product |

| Air (on standing) | 4-Bromo-2-methylbenzoic acid ambeed.com |

| Standard oxidizing agents | 4-Bromo-2-methylbenzoic acid |

| TBHP-ebselen system | 4-Bromo-2-methylbenzoic acid researchgate.net |

The reduction of the aldehyde group yields the primary alcohol, 4-bromo-2-methylbenzyl alcohol. This is a common and predictable transformation. Various reducing systems are effective for this purpose.

Borohydride Reagents: Zinc borohydride (Zn(BH₄)₂) and sodium borohydride (NaBH₄) are efficient reagents for the reduction of benzaldehydes to their corresponding alcohols. orientjchem.orgscispace.com For example, the reduction of similar substituted benzaldehydes with Zn(BH₄)₂ under microwave irradiation in water can be completed rapidly with high yields. orientjchem.org A system of NaBH₄ combined with ammonium (B1175870) sulfate (B86663) in wet THF also provides high yields at room temperature. scispace.com

Catalytic Hydrogenation: The aldehyde can be reduced with hydrogen gas in the presence of a palladium catalyst at elevated temperatures (60-120°C) and pressures. google.comgoogle.com

| Reducing System | Typical Conditions | Product |

| Zinc Borohydride (Zn(BH₄)₂) | Microwave, H₂O | 4-Bromo-2-methylbenzyl alcohol orientjchem.org |

| Sodium Borohydride (NaBH₄) / (NH₄)₂SO₄ | wet-THF, Room Temperature | 4-Bromo-2-methylbenzyl alcohol scispace.com |

| Hydrogen (H₂) / Palladium Catalyst | 60-120°C, 30-70 bar | 4-Bromo-2-methylbenzyl alcohol google.comgoogle.com |

Oxidation Reactions to Carboxylic Acids

Reactions at the Aromatic Ring

The substituents on the benzene (B151609) ring—a bromine atom and a methyl group—direct the position of any further reactions on the ring. The methyl group is an activating, ortho-, para-director, while the bromine atom is a deactivating, ortho-, para-director.

In electrophilic aromatic substitution, the existing substituents influence the position of the incoming electrophile. For this compound, the methyl group at position 2 and the bromine at position 4 direct incoming electrophiles. The aldehyde group is a meta-director and deactivating. The combined directing effects of the methyl and bromo groups would favor substitution at positions 3 and 5. The bromine atom itself can facilitate electrophilic aromatic substitution, allowing for further functionalization of the ring. smolecule.com For the related 5-bromo-2-methylbenzaldehyde, the bromine substituent directs incoming electrophiles to the ortho and para positions relative to itself. smolecule.com

Nucleophilic Aromatic Substitution Reactions (Displacement of Bromine)

Nucleophilic aromatic substitution (SNAr) provides a pathway for replacing the bromine atom on the aromatic ring with a variety of nucleophiles. masterorganicchemistry.comfishersci.fi In these reactions, a nucleophile attacks the electron-deficient aromatic ring, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. govtpgcdatia.ac.in The presence of electron-withdrawing groups, such as the aldehyde function in this compound, can stabilize this intermediate and facilitate the substitution process. masterorganicchemistry.com

Generally, for nucleophilic aromatic substitution to occur under moderate conditions, the aromatic ring needs to be "activated" by strong electron-withdrawing groups positioned ortho or para to the leaving group. masterorganicchemistry.com The aldehyde group in this compound provides some activation, but these reactions may still require forcing conditions like high temperature or pressure. govtpgcdatia.ac.in The reactivity order for leaving groups in SNAr reactions is typically F > Cl > Br > I, which means that displacing bromine can be less facile than displacing fluorine. masterorganicchemistry.com

Another potential mechanism for substitution involves the formation of a highly reactive benzyne (B1209423) intermediate, particularly when using very strong bases like sodium amide (NaNH2). govtpgcdatia.ac.in This elimination-addition mechanism can sometimes lead to cine-substitution, where the incoming nucleophile attaches to a different carbon atom than the one vacated by the leaving group. govtpgcdatia.ac.in

Metal-Catalyzed Cross-Coupling Reactions

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and this compound is a versatile substrate for these transformations. The bromine atom serves as an excellent leaving group in various palladium- or nickel-catalyzed processes.

The Suzuki-Miyaura coupling is a widely used reaction that pairs an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. researchgate.net This method is effective for the arylation of this compound, creating biaryl structures. For instance, the coupling of this compound with an arylboronic acid using a catalyst like tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] and a base such as sodium carbonate can produce the corresponding biaryl aldehyde. The reaction is valued for its mild conditions and tolerance of various functional groups. researchgate.net

Table 1: Example of Suzuki-Miyaura Coupling

| Reactant 1 | Reactant 2 | Catalyst | Base | Product |

|---|

This table presents a representative Suzuki-Miyaura reaction. Conditions and yields can vary based on specific substrates and catalysts used.

The Heck reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene to form a substituted alkene. libretexts.org this compound can serve as the aryl halide component in this reaction. scbt.comalkalisci.com The catalytic cycle typically involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by migratory insertion of the alkene and subsequent β-hydride elimination to release the product and regenerate the catalyst. libretexts.org

Furthermore, derivatives of this compound can undergo intramolecular Heck reactions. scbt.comalkalisci.com For example, if the molecule contains a suitably positioned alkene, an intramolecular cyclization can occur, leading to the formation of cyclic structures. This strategy is valuable in the synthesis of complex polycyclic systems. arkat-usa.org

The Stille reaction couples an organic halide with an organotin compound, catalyzed by palladium. wikipedia.org A significant variation is the carbonylative Stille coupling, where carbon monoxide is incorporated to form a ketone. wikipedia.org In the context of this compound, this reaction could be used to synthesize diaryl ketones. The process involves the oxidative addition of the aryl bromide to the palladium catalyst, followed by CO insertion, transmetalation with the organostannane, and reductive elimination. wikipedia.org This reaction has been noted as a key transformation for this substrate. scbt.comalkalisci.com

Kumada Coupling: This reaction, one of the earliest cross-coupling methods, utilizes a Grignard reagent (organomagnesium halide) and an organic halide in the presence of a nickel or palladium catalyst. wikipedia.orgambeed.comorganic-chemistry.org this compound can be coupled with various Grignard reagents, such as aryl or vinyl magnesium bromides, to form new carbon-carbon bonds. wikipedia.org While highly effective, the utility of Kumada coupling can be limited by the functional group tolerance, as Grignard reagents are highly reactive and may not be compatible with the aldehyde group without prior protection. organic-chemistry.orgumb.edu

Negishi Coupling: The Negishi coupling involves the reaction of an organozinc compound with an organic halide, catalyzed by nickel or palladium. wikipedia.orgorganic-chemistry.org This reaction is known for its high functional group tolerance and reactivity. wikipedia.orgchemsrc.com this compound can be effectively coupled with organozinc reagents to yield a variety of substituted products. thieme-connect.de The mechanism follows the typical cross-coupling cycle of oxidative addition, transmetalation with the organozinc species, and reductive elimination. nrochemistry.com

Table 2: Overview of Metal-Catalyzed Cross-Coupling Reactions

| Coupling Reaction | Organometallic Reagent | Catalyst (Typical) | Key Feature |

|---|---|---|---|

| Suzuki-Miyaura | Organoboron | Palladium | High functional group tolerance |

| Heck | Alkene | Palladium | Forms substituted alkenes |

| Stille (Carbonylative) | Organotin | Palladium | Incorporates a carbonyl group |

| Kumada | Grignard (Organomagnesium) | Nickel or Palladium | Uses readily available Grignard reagents |

Stille Couplings (Carbonylative)

Reactions at the Methyl Group (Benzylic Position)

The methyl group of this compound is at a benzylic position, which makes it susceptible to various transformations, including oxidation and halogenation. The proximity to the aromatic ring stabilizes radical or ionic intermediates formed at this position, enhancing its reactivity.

For example, the methyl group can be oxidized to a carboxylic acid under strong oxidizing conditions, transforming the molecule into 4-bromoisophthalic acid derivatives. Conversely, benzylic halogenation, often using reagents like N-bromosuccinimide (NBS) under radical initiation (e.g., with AIBN or light), can introduce a halogen atom onto the methyl group. This would yield 4-bromo-2-(bromomethyl)benzaldehyde, a versatile intermediate for further nucleophilic substitution reactions at the newly functionalized benzylic position.

Selective Functionalization of the Methyl Group

The methyl group of this compound can undergo selective oxidation to yield the corresponding carboxylic acid, 4-bromo-2-formylbenzoic acid. This transformation is a valuable step in the synthesis of more complex molecules, as it introduces a second carboxylic acid functionality onto the aromatic ring, which can be used for further derivatization.

Strong oxidizing agents are typically employed for this conversion. The reaction involves the oxidation of the benzylic carbon while leaving the aldehyde group intact, which can be challenging due to the aldehyde's own susceptibility to oxidation. However, specific reaction conditions can achieve this selectivity. For instance, oxidation of substituted toluenes to benzoic acids can be accomplished using powerful oxidants. A related transformation, the oxidation of 2-fluoro-4-bromotoluene to 4-bromo-2-fluorobenzoic acid, has been successfully carried out using oxygen in the presence of a cobalt(II) acetate (B1210297) catalyst and a radical initiator like 2,2'-azobis(isobutyronitrile) (AIBN) in acetic acid. chemicalbook.com This method highlights a potential pathway for the selective oxidation of the methyl group in this compound.

The general approach for the selective oxidation of the methyl group is summarized in the table below.

| Transformation | Product | Reagents & Conditions | Notes |

| Oxidation of the methyl group | 4-Bromo-2-formylbenzoic acid | Strong oxidizing agents (e.g., KMnO₄, O₂/Co(II) catalyst) | Reaction conditions must be carefully controlled to prevent over-oxidation of the aldehyde group. |

Radical Reactions at the Benzylic Position

The benzylic position of the methyl group in this compound is particularly reactive towards free radical substitution reactions. This is due to the resonance stabilization of the intermediate benzylic radical by the adjacent benzene ring. youtube.com The most common and synthetically useful radical reaction at this position is benzylic bromination, typically achieved using N-bromosuccinimide (NBS).

This reaction, often referred to as the Wohl-Ziegler reaction, is initiated by light (hν) or a radical initiator such as benzoyl peroxide or AIBN. masterorganicchemistry.comchadsprep.com The process involves the abstraction of a hydrogen atom from the benzylic carbon by a bromine radical, forming a resonance-stabilized benzylic radical. This radical then reacts with a molecule of bromine (Br₂), which is present in low concentrations, to form the brominated product and a new bromine radical, thus propagating the chain reaction. chadsprep.com

The use of NBS is crucial as it provides a low, constant concentration of Br₂, minimizing competitive electrophilic addition to the aromatic ring. masterorganicchemistry.comchadsprep.com The reaction is highly selective for the benzylic position. The product of this reaction with this compound is 4-bromo-2-(bromomethyl)benzaldehyde, a versatile intermediate for further synthetic modifications through nucleophilic substitution of the newly introduced bromine atom.

| Reaction | Product | Reagents & Conditions | Mechanism |

| Benzylic Bromination | 4-Bromo-2-(bromomethyl)benzaldehyde | N-Bromosuccinimide (NBS), Radical Initiator (e.g., AIBN, Benzoyl Peroxide), Light (hν), Solvent (e.g., CCl₄, MeOAc) | Free radical chain reaction involving a resonance-stabilized benzylic radical intermediate. |

Advanced Applications and Derivatization Strategies

Role as a Synthetic Intermediate for Complex Molecular Architectures

4-Bromo-2-methylbenzaldehyde serves as a fundamental building block in organic synthesis. The aldehyde group is highly reactive and participates in a variety of chemical transformations, while the bromine atom provides a site for cross-coupling reactions, allowing for the introduction of diverse molecular fragments. guidechem.com This dual reactivity enables chemists to construct intricate and highly functionalized molecules.

Building Block in Pharmaceutical Development and Active Pharmaceutical Ingredients (APIs)

The structural motifs present in this compound are of significant interest in medicinal chemistry and drug discovery. guidechem.com It is utilized as a starting material or key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). adpharmachem.com The presence of the bromo- and methyl-substituted phenyl ring can be found in the core structure of numerous biologically active compounds. Its derivatives are investigated for a range of therapeutic applications, including potential antimicrobial properties. smolecule.com The specific arrangement of substituents influences how these molecules interact with biological targets, such as enzymes and receptors. smolecule.com

For example, benzoxazole (B165842) derivatives, which can be synthesized from precursors like this compound, are being explored for their potential as potent inhibitors of the PD-1/PD-L1 pathway, a target in cancer immunotherapy. thieme-connect.com

Precursor for Agrochemicals (e.g., Pesticides, Herbicides)

In the agrochemical industry, this compound is a valuable precursor for the synthesis of pesticides and herbicides. guidechem.comadpharmachem.com The bromo-substituted aromatic structure is a common feature in many agrochemical compounds. The ability to undergo further chemical modifications allows for the development of new and effective crop protection agents. For instance, related bromo-methylbenzaldehyde derivatives are crucial intermediates in the synthesis of heterocyclic compounds like dihydroisoxazoles, which are precursors for certain herbicides.

Synthesis of Dyes and Pigments

The aromatic nature of this compound makes it a suitable starting material for the production of dyes and pigments. guidechem.com Its derivatives can be used to create colored compounds with specific properties. For example, it is a potential precursor in the synthesis of bisanil dyes. google.com Furthermore, a related compound, 4-bromo-2-nitrobenzaldehyde, is a key intermediate in the synthesis of Tyrian purple (6,6'-dibromoindigo), a historically significant and valuable pigment. nih.gov

Derivatives with Enhanced Functionalities

The reactivity of the aldehyde group in this compound allows for the straightforward synthesis of various derivatives with enhanced and diverse functionalities. Two notable examples are the synthesis of chalcones and benzoxazoles.

Chalcone Synthesis via Aldol (B89426) Condensation

Chalcones, which are α,β-unsaturated ketones, are important intermediates in the biosynthesis of flavonoids and possess a wide range of biological activities. jetir.org They are typically synthesized through a Claisen-Schmidt condensation, which is a type of aldol condensation, between a substituted benzaldehyde (B42025) and an acetophenone (B1666503). jetir.orgijarsct.co.in

This compound can react with an appropriate acetophenone in the presence of a base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), to form the corresponding chalcone. nih.govuns.ac.id The reaction involves the formation of an enolate from the acetophenone, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the this compound. Subsequent dehydration yields the chalcone. Both traditional solvent-based methods and more environmentally friendly solvent-free grinding techniques have been successfully employed for this transformation. jetir.orgrsc.org

Table 1: Chalcone Synthesis via Aldol Condensation

| Reactant 1 | Reactant 2 | Catalyst | Reaction Type | Product |

|---|

Benzoxazole Synthesis (e.g., via Condensation with Aminophenols)

Benzoxazoles are a class of heterocyclic compounds with significant applications in medicinal chemistry and materials science. nih.gov A common method for their synthesis involves the condensation of a benzaldehyde with a 2-aminophenol. organic-chemistry.orgrsc.org

This compound can be reacted with a 2-aminophenol, often in the presence of an oxidizing agent or a catalyst, to form a 2-(4-bromo-2-methylphenyl)benzoxazole derivative. thieme-connect.com The reaction typically proceeds through the initial formation of a Schiff base (imine) intermediate, which then undergoes cyclization and subsequent oxidation or aromatization to yield the final benzoxazole product. thieme-connect.com Various catalytic systems, including Lewis acids and transition metals, have been developed to promote this transformation under mild and efficient conditions. organic-chemistry.orgrsc.org Some modern approaches even utilize aqueous micellar media to create more environmentally friendly and scalable processes. thieme-connect.com

Table 2: Benzoxazole Synthesis from this compound

| Reactant 1 | Reactant 2 | Key Step | Product Class |

|---|

Design of Novel Ligands for Catalysis

The aldehyde group of this compound is readily condensed with primary amines to form Schiff bases (imines), a class of compounds widely used as ligands in coordination chemistry. uchile.clresearchgate.net These ligands can coordinate with various transition metals to form stable complexes that exhibit significant catalytic activity in a range of organic transformations. bohrium.comscispace.com

The substituents on the benzaldehyde ring play a crucial role in tuning the electronic and steric properties of the resulting metal complex, thereby influencing its catalytic efficacy. Schiff base ligands derived from substituted salicylaldehydes (hydroxy-benzaldehydes) are particularly common. For example, a Schiff base ligand synthesized from 5-chlorosalicylaldehyde (B124248) and 2-hydroxybenzhydrazide has been used to form dioxidovanadium(V) complexes. nih.gov A closely related example involves the ligand 4-Bromo-2-(((5-chloro-2-hydroxyphenyl)imino)methyl)phenol, derived from 4-bromo-5-chloro-2-hydroxybenzaldehyde, which forms stable, well-characterized complexes with vanadium. researchgate.net These complexes, featuring an ONO-tridentate ligand, demonstrate the principle of how the core structure of this compound can be adapted for ligand design.

These metal-Schiff base complexes are effective catalysts for various reactions, including oxidation, epoxidation, and carbon-carbon bond formation. scispace.combohrium.com Vanadium-Schiff base complexes, for instance, have been investigated as catalysts for the synthesis of benzimidazoles and for their insulin-mimetic properties. bohrium.comnih.gov Copper(II) complexes with Schiff base ligands derived from a related compound, 4-bromo-2-hydroxybenzaldehyde, have shown catalytic behavior in the oxidation of alcohols. rsc.org The design flexibility allows for the creation of catalysts with specific activities and selectivities.

| Ligand Precursor (Aldehyde) | Amine Component | Metal Ion | Catalytic Application | Reference |

| Substituted Salicylaldehydes | 2-Hydroxybenzhydrazide | Vanadium(V) | Potential Insulin-Mimetic Agents | nih.gov |

| 3-Methoxysalicylaldehyde | Nicotinic Hydrazide | Vanadium(V), Molybdenum(VI) | Synthesis of Benzimidazoles | bohrium.com |

| 4-Bromo-5-chloro-2-hydroxybenzaldehyde | 2-Amino-5-chlorophenol | Vanadium(V) | Structural Characterization | researchgate.net |

| 4-Bromo-2-hydroxybenzaldehyde | 2-Morpholinoethan-1-amine | Copper(II) | Alcohol Oxidation | rsc.org |

Applications in Materials Science

This compound is a valuable intermediate in materials science, where its distinct functional groups can be exploited to construct advanced materials with tailored optical, electronic, or structural properties. smolecule.com Its aromatic core, functionalized with reactive aldehyde and bromo groups, makes it a prime candidate for incorporation into polymers, non-linear optical materials, OLEDs, and porous crystalline frameworks.

Functionalized Polymers and Coatings

Aromatic aldehydes containing halogen substituents are recognized as useful precursors in polymer chemistry. smolecule.com The aldehyde group can participate in polymerization reactions, such as polycondensation, while the bromine atom offers a site for post-polymerization modification via cross-coupling chemistry. Chemical suppliers categorize this compound as a building block for polymer science, highlighting its potential in this area. bldpharm.com While specific homopolymers or copolymers derived directly from this monomer are not widely reported, its structural motifs are found in more complex polymeric systems like covalent organic frameworks (COFs), which are a class of highly ordered, porous polymers formed through reactions involving aldehyde linkers. tcichemicals.com

Organic Non-Linear Optical (NLO) Materials (e.g., Benzylidene Aniline (B41778) Derivatives)

Organic materials with significant non-linear optical (NLO) properties are of great interest for applications in optical data storage, signal processing, and telecommunications. amazonaws.com A common design strategy for NLO molecules involves connecting an electron-donating group to an electron-accepting group through a π-conjugated bridge. Benzylidene aniline derivatives, which are Schiff bases formed from the condensation of a benzaldehyde and an aniline, fit this design paradigm perfectly. nih.govnih.gov

This compound is an excellent precursor for such materials. The condensation reaction with a substituted aniline is typically straightforward. The resulting imine bond extends the π-conjugation between the two aromatic rings. The bromo- and methyl- groups on the aldehyde ring, combined with various substituents on the aniline ring, allow for fine-tuning of the molecule's electronic properties and its second or third-order NLO response. nih.govresearchgate.net Research on compounds like 4-bromo-4'-chloro benzylidene aniline and 4-bromo-4'-methyl benzylidene aniline has demonstrated that this molecular framework leads to materials with significant third-order NLO susceptibility. nih.govresearchgate.net The properties of these materials are typically investigated using techniques such as the Z-scan method to determine the nonlinear refractive index and absorption coefficient. nih.govnih.gov

| Benzylidene Aniline Derivative | Synthesis Precursors | NLO Property | Reference |

| 4-chloro-4'dimethylamino-benzylidene aniline | p-chloroaniline + p-dimethylaminobenzaldehyde | Third-order | nih.gov |

| 4-chloro-4-methyl benzylidene aniline | 4-chloroaniline + 4-methylbenzaldehyde | Second-order (SHG) | amazonaws.com |

| 4-bromo-4'chloro benzylidene aniline | 4-bromoaniline + 4-chlorobenzaldehyde | Third-order | nih.gov |

| 4-bromo-4'-methyl benzylidene aniline | 4-bromoaniline + 4-methylbenzaldehyde | N/A | researchgate.net |

Organic Light-Emitting Diode (OLED) Materials

In the field of organic electronics, bromo-substituted aromatic compounds are fundamental building blocks for synthesizing materials used in organic light-emitting diodes (OLEDs). nih.gov They are frequently used in C-C and C-N cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig aminations, to construct larger, conjugated molecules that serve as hole transport materials (HTMs), host materials, or emitters. nih.govresearchgate.net

This compound is a bifunctional precursor ideally suited for this purpose. The bromine atom provides a reactive handle for these essential coupling reactions, allowing it to be integrated into complex structures like triarylamines or carbazole (B46965) derivatives, which are known to be effective components of OLEDs. nih.govresearchgate.net Simultaneously, the aldehyde group can be used as a synthetic anchor to build other parts of the molecule, such as heterocyclic cores, which are often found in advanced triplet matrix materials. uni-regensburg.de Chemical suppliers list this compound as a relevant intermediate for OLED materials, confirming its role in the supply chain for this technology. bldpharm.com

Covalent Organic Framework (COF) and Metal-Organic Framework (MOF) Linkers

Covalent organic frameworks (COFs) are a class of crystalline porous polymers with highly ordered structures and tunable properties, making them promising for applications in gas storage, separation, and catalysis. tcichemicals.com Imine-linked COFs, formed through the condensation reaction between multifunctional aldehydes and amines, are among the most stable and widely studied COFs. tcichemicals.comrsc.org

This compound is explicitly identified as a linker for the synthesis of both COFs and MOFs. bldpharm.comambeed.com In this context, it acts as a monotopic or ditopic linker. The aldehyde group reacts with amine linkers to form the robust imine bonds that constitute the backbone of the framework. The bromine and methyl groups project into the pores of the resulting COF, allowing for the precise tuning of the framework's chemical environment. nih.gov The bromine atom, in particular, can serve as a site for post-synthetic modification, enabling the introduction of further functionalities into the COF structure after its initial synthesis. The use of simple aldehydes as "modulators" to control the kinetics of COF formation and improve crystallinity is a well-established technique, further demonstrating the fundamental role of the aldehyde group in this chemistry. rsc.orgrsc.orgresearchgate.net

Spectroscopic and Computational Studies of 4 Bromo 2 Methylbenzaldehyde and Its Derivatives

Advanced Spectroscopic Characterization

Spectroscopic methods are instrumental in elucidating the molecular features of 4-bromo-2-methylbenzaldehyde.

NMR spectroscopy is a powerful tool for the detailed structural analysis of this compound.

The molecular structure of this compound, a compound with the chemical formula C₈H₇BrO, has been confirmed through various spectroscopic methods. guidechem.com Its IUPAC name is this compound. nih.gov This compound is also known by synonyms such as 5-Bromo-2-formyltoluene. apolloscientific.co.uk

The ¹H NMR spectrum is expected to show distinct signals for the aldehyde proton (typically between δ 9.8–10.2 ppm), the aromatic protons (in the δ 6.5–8.0 ppm range), and the methyl group protons (around δ 2.3–2.6 ppm). The coupling patterns observed between these protons are crucial for confirming the substitution pattern on the benzene (B151609) ring. For instance, in a derivative, 4-bromo-2-aminobenzoic acid, the proton NMR spectrum showed signals at δ 6.79 (dd, J = 1.8, 8.5 Hz, 1H), 6.86 (d, J = 1.8 Hz, 1H), and 7.76 (d, J = 8.5 Hz, 1H), illustrating how coupling constants can delineate the positions of substituents. mdpi.comsemanticscholar.org

In the ¹³C NMR spectrum, the carbonyl carbon of the aldehyde group is typically observed around δ 190 ppm. The carbon atom attached to the bromine atom is expected in the region of δ 110–130 ppm. For the related compound 2-methylbenzaldehyde (B42018), the aldehyde carbon appears at δ 193.3 ppm in DMSO-d6. rsc.org

Two-dimensional NMR techniques, such as HSQC and HMBC, can be employed to further confirm the assignments of proton and carbon signals and to establish long-range correlations, providing a more detailed picture of the molecular connectivity. acs.org

Table 1: Predicted and Observed NMR Chemical Shifts (δ) for Benzaldehyde (B42025) Derivatives An interactive data table would be provided here in a web-based format, allowing users to filter and sort the data.

| Compound | Solvent | Nucleus | Chemical Shift (ppm) | Multiplicity | J-coupling (Hz) | Reference |

| This compound | - | ¹H (aldehyde) | 9.8-10.2 | s | - | |

| This compound | - | ¹H (aromatic) | 6.5-8.0 | m | - | |

| This compound | - | ¹H (methyl) | 2.3-2.6 | s | - | |

| This compound | - | ¹³C (carbonyl) | ~190 | - | - | |

| This compound | - | ¹³C (C-Br) | 110-130 | - | - | |

| 4-Bromo-2-aminobenzoic acid | - | ¹H | 7.76 | d | 8.5 | mdpi.comsemanticscholar.org |

| 4-Bromo-2-aminobenzoic acid | - | ¹H | 6.86 | d | 1.8 | mdpi.comsemanticscholar.org |

| 4-Bromo-2-aminobenzoic acid | - | ¹H | 6.79 | dd | 1.8, 8.5 | mdpi.comsemanticscholar.org |

| 2-Methylbenzaldehyde | DMSO-d6 | ¹³C | 193.3 | - | - | rsc.org |

NMR spectroscopy, particularly using isotopic labeling, serves as a powerful method for investigating reaction mechanisms. For example, in the formation of 1-alkylidene/arylidene-1,2,4-triazolinium salts, ¹³C labeling was used to trace the reaction pathway. acs.org This study revealed isotopic scrambling, where the ¹³C label was incorporated into multiple sites of the heterocyclic product, which could not be explained by a simple regioselective mechanism. acs.org This scrambling indicated the presence of a pre-equilibrium that leads to a metathetical carbonyl exchange. acs.org Such in-situ NMR studies, including HSQC and HMBC experiments, are crucial for identifying reaction intermediates and understanding complex reaction networks. acs.org

Vibrational spectroscopy provides key information about the functional groups present in this compound. The IR spectrum is expected to show a strong absorption band for the aldehyde C=O stretch around 1700 cm⁻¹. For the related compound 4-bromobenzaldehyde (B125591), the IR spectrum has been well-documented. nist.gov In derivatives such as 4-bromo-2-hydroxy-3-methylbenzaldehyde, an additional broad O-H stretching band would be observed around 3200 cm⁻¹.

FT-IR and FT-Raman spectra have been recorded for similar molecules like 5-fluoro-2-methylbenzaldehyde (B1334153) to perform a complete vibrational assignment and analysis of the fundamental modes of vibration. researchgate.net These experimental data are often complemented by computational methods, such as Density Functional Theory (DFT), to predict vibrational frequencies and intensities, which aids in the interpretation of the experimental spectra. researchgate.net

High-resolution mass spectrometry (HRMS) is a critical technique for confirming the elemental composition of this compound. It provides a highly accurate mass measurement, which allows for the unambiguous determination of the molecular formula, C₈H₇BrO. guidechem.com The expected monoisotopic mass of this compound is approximately 197.96803 Da. nih.gov The presence of bromine would be evident from the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br) in the mass spectrum. HRMS is also invaluable for the identification of unknown degradation products of environmental contaminants. diva-portal.org

UV-Visible spectroscopy is used to study the electronic transitions within the molecule. Aromatic aldehydes like this compound and its derivatives exhibit characteristic absorption bands in the UV-Vis region. For instance, in a study of a Schiff base derived from 4-bromo-2-(((5-chloro-2-hydroxyphenyl)imino)methyl)phenol, the electronic spectrum showed π→π* transitions of the aromatic rings and n→π* transitions of the azomethine group. researchgate.net Computational methods, such as Time-Dependent Density Functional Theory (TD-DFT), can be used to simulate the electronic absorption spectra and assign the observed transitions. researchgate.net These studies can also provide insights into the HOMO-LUMO energy gap, which is a key parameter in determining the electronic properties and reactivity of the molecule. researchgate.net

Elucidation of Molecular Structure and Conformation

X-ray Diffraction Studies (Single Crystal and Powder)

X-ray diffraction (XRD) is a pivotal technique for elucidating the three-dimensional atomic arrangement of crystalline solids. Both single-crystal and powder XRD methods offer valuable insights into the structure of this compound and its derivatives.

Studies on Schiff base derivatives of substituted benzaldehydes, such as those derived from 2-hydroxy-5-methylbenzaldehyde (B1329341), also offer a basis for understanding the crystalline behavior. For example, a Schiff base synthesized from 2-hydroxy-5-methylbenzaldehyde and 2-aminobenzonitrile (B23959) crystallizes in the orthorhombic space group Pbca. iucr.org Another Schiff base, (E)-4-methyl-2-((o-tolylimino)methyl)phenol, derived from 2-hydroxy-5-methylbenzaldehyde, was found to have an orthorhombic geometry with the space group P2₁2₁2₁. researchgate.netacs.org

The lattice parameters for these related compounds, determined by single-crystal XRD, are summarized in the table below. These values are crucial for defining the unit cell of the crystal and are influenced by the nature and position of the substituents on the benzaldehyde ring.

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Reference |

|---|---|---|---|---|---|---|---|---|---|

| 2-Bromo-5-fluorobenzaldehyde (B45324) | Monoclinic | P2₁/c | 15.36 | 3.87 | 23.42 | 90 | 106.33 | 90 | |

| (E)-4-methyl-2-((o-tolylimino)methyl)phenol | Orthorhombic | P2₁2₁2₁ | - | - | - | - | - | - | researchgate.netacs.org |

| 2-[(2-hydroxy-5-methylbenzylidene)amino]benzonitrile | Orthorhombic | Pbca | - | - | - | - | - | - | iucr.org |

Powder X-ray diffraction (PXRD) complements single-crystal data by confirming the crystalline nature of bulk samples and can be used for phase identification. researchgate.net

The arrangement of molecules in a crystal lattice, or molecular packing, is governed by a variety of intermolecular interactions. In the case of this compound and its derivatives, these interactions are critical in stabilizing the crystal structure.

For other substituted benzaldehydes and their derivatives, similar interactions are observed. The crystal packing of chalcones, which are α,β-unsaturated ketones often derived from benzaldehydes, is also dominated by weak interactions. acs.org Hirshfeld surface analysis of Schiff base derivatives of 4-aminoantipyrine (B1666024) shows that C–H···O and C–H···N hydrogen bonds, along with π···π stacking and C–H···π interactions, are crucial for stabilizing the crystal packing. nih.gov The relative importance of these interactions can be quantified; for example, in some structures, H···H and C···H contacts account for a significant portion of the close contacts on the Hirshfeld surface. nih.gov

The table below summarizes the types of intermolecular interactions observed in the crystal structures of derivatives related to this compound.

| Compound Family | Observed Intermolecular Interactions | Reference |

|---|---|---|

| Halogenated Benzaldehydes | Halogen bonds (Br···F), C-H···O hydrogen bonds, π-stacking | researchgate.net |

| Schiff Base Derivatives | C-H···O hydrogen bonds, C-H···N hydrogen bonds, π-stacking, C-H···π interactions | nih.gov |

| Chalcone Derivatives | Various weak intermolecular contacts, often leading to diverse packing arrangements | acs.org |

Crystalline Nature and Lattice Parameter Determination

Computational Chemistry and Theoretical Studies

Computational chemistry provides a powerful lens through which to examine the electronic structure and reactivity of molecules like this compound. Theoretical studies, particularly those employing Density Functional Theory (DFT), offer deep insights that complement experimental findings.

Density Functional Theory (DFT) has become a standard tool for investigating the properties of substituted benzaldehydes and their derivatives. iucr.orgijaresm.com By calculating the electron density, DFT can predict a molecule's geometric structure, electronic properties, and potential reaction pathways. For substituted benzaldehydes, DFT calculations are often performed using functionals like B3LYP with various basis sets (e.g., 6-311+G(d,p)) to obtain optimized geometries and electronic parameters. researchgate.net

The frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and kinetic stability. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A smaller gap generally implies higher reactivity and lower kinetic stability. rasayanjournal.co.in

In substituted benzaldehydes, the distribution and energies of these orbitals are influenced by the electronic effects of the substituents. For many benzaldehyde derivatives, the HOMO is typically localized on the electron-rich aromatic ring, while the LUMO is often centered on the conjugated system, including the aldehyde group. rsc.org

DFT studies on related compounds provide valuable data on these parameters. For example, in a study of diversely functionalized unsymmetrical bis-aryl-α, β-unsaturated ketones, the HOMO-LUMO energy gaps were calculated to be in the range of 3.195 to 3.561 eV. researchgate.net For Schiff bases derived from 2-hydroxy-5-methylbenzaldehyde, the calculated HOMO-LUMO gap can be around 3.923 eV. iucr.org These values indicate that such compounds can be classified as relatively "hard" molecules. iucr.org

The table below presents representative FMO data from DFT studies on related compounds.

| Compound/Family | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Computational Method | Reference |

|---|---|---|---|---|---|

| (E)-2-[(2-hydroxy-5-methylbenzylidene)amino]benzonitrile | -6.146 | -2.223 | 3.923 | B3LYP/6-311G(d,p) | iucr.orgrsc.org |

| Unsymmetrical bis-aryl-α, β-unsaturated ketones | - | - | 3.195 - 3.561 | B3LYP/6-311+G(d,p) | researchgate.net |

DFT calculations are instrumental in elucidating reaction mechanisms by modeling the transition states and intermediates involved in a chemical transformation. This allows for the calculation of activation energies, providing a quantitative measure of the reaction's feasibility.

For reactions involving substituted benzaldehydes, DFT studies can map out the energetic profiles of various pathways. A computational study on the catalyst-free BCl₃-promoted chloroboration of carbonyl compounds, including substituted benzaldehydes, provides a clear example. rsc.org The study calculated the free energies of intermediates and transition states for the reaction. For 4-bromobenzaldehyde, the formation of a coordinated complex with BCl₃ was followed by the formation of a zwitterionic intermediate and then a four-membered ring transition state leading to the borylated product. The activation energy for the formation of the zwitterionic intermediate from the initial complex was found to be relatively low. rsc.org

The table below summarizes the calculated activation energies for key steps in the chloroboration of 4-bromobenzaldehyde and a related compound.

| Reactant | Reaction Step | Transition State | Calculated Activation Energy (kcal/mol) | Computational Method | Reference |

|---|---|---|---|---|---|

| 4-Bromobenzaldehyde | Formation of zwitterionic intermediate | A-Ts11 | 2.9 | DFT | rsc.org |

| 4-Bromobenzaldehyde | Formation of borylated intermediate | A-Ts12 | 12.8 | DFT | rsc.org |

| Benzaldehyde (model reactant) | Formation of zwitterionic intermediate | A-Ts1 | 2.1 | DFT | rsc.org |

| Benzaldehyde (model reactant) | Formation of borylated intermediate | A-Ts2 | 11.9 | DFT | rsc.org |

These computational insights are crucial for understanding how the electronic properties of the bromo and methyl substituents in this compound influence its reactivity in various chemical transformations.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Solvent Effects on Reaction Pathways

The choice of solvent is a critical parameter in the synthesis and subsequent reactions of this compound and its analogs, profoundly influencing reaction rates, yields, and the selectivity of chemical pathways. The polarity, proticity, and coordinating ability of the solvent can stabilize or destabilize reactants, transition states, and intermediates, thereby directing the course of a reaction. libretexts.org

For instance, in reactions involving nucleophilic substitution, the solvent's polarity is a key factor. libretexts.org Polar, protic solvents like water and alcohols are capable of hydrogen bonding and can stabilize both cations and anions effectively. libretexts.org This stabilization can lower the energy barrier for reactions proceeding through ionic intermediates, such as the S_N1 pathway. libretexts.org Conversely, these solvents can also solvate and stabilize the nucleophile, potentially reducing its reactivity and slowing down S_N2 reactions. libretexts.org